2,6-Dimethoxy-4-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate
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Overview
Description
2,6-Dimethoxy-4-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate is a complex organic compound with the molecular formula C28H28N4O5S. This compound is known for its unique structural features, which include a benzimidazole moiety, a sulfanyl group, and an acetate ester. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the sulfanyl group and the hydrazono linkage. The final step involves the acetylation of the phenyl ring. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazono group, converting it to hydrazine derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2,6-Dimethoxy-4-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological effects by interacting with thiol-containing proteins .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxy-4-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate
- 2,6-Dimethoxy-4-{(E)-[({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate
Uniqueness
What sets 2,6-Dimethoxy-4-{(E)-[({[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole moiety, in particular, is a key differentiator, as it is known for its strong binding affinity to various biological targets .
Properties
Molecular Formula |
C28H28N4O5S |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-[(E)-[[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C28H28N4O5S/c1-18-9-11-20(12-10-18)16-32-23-8-6-5-7-22(23)30-28(32)38-17-26(34)31-29-15-21-13-24(35-3)27(37-19(2)33)25(14-21)36-4/h5-15H,16-17H2,1-4H3,(H,31,34)/b29-15+ |
InChI Key |
LYMSLRFUUJQECR-WKULSOCRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=C(C(=C4)OC)OC(=O)C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=C(C(=C4)OC)OC(=O)C)OC |
Origin of Product |
United States |
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